molecular formula C34H48O8 B1247670 Avermectin B1a aglycone

Avermectin B1a aglycone

Cat. No. B1247670
M. Wt: 584.7 g/mol
InChI Key: XLEUIYGDSWMLCR-NIDSZCIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin B1a aglycone is a member of pyrans.

Scientific Research Applications

Enhancing Avermectin Production

A study by Qiu et al. (2011) demonstrated that overexpression of the ABC transporter AvtAB in Streptomyces avermitilis enhanced avermectin production. This indicates the potential of genetic engineering in increasing avermectin yield for various applications.

Soil Microorganism and Earthworm Impact

Research by Sun et al. (2005) explored the effects of avermectin B1a on soil bacteria, fungi, and earthworms. This study is crucial for understanding the environmental impact of avermectin B1a use in agriculture.

Novel Avermectin Derivatives and Bioactivities

A study on avermectin B2a aglycon derivatives by Huang et al. (2020) revealed significant insecticidal and acaricidal activities, indicating the potential for developing new avermectin-based pesticides.

Glycosylation for Enhanced Anti-Nematodal Activity

Research by Choi et al. (2018) on the enzymatic glycosylation of avermectin showed improved water solubility and anti-nematodal activity, suggesting applications in pest control.

Medium Optimization for Avermectin Production

A study by Gao et al. (2009) employed response surface methodology to optimize the medium for avermectin B1a production, indicating the importance of medium composition in industrial production.

Mutation for Increased Production

Wang et al. (2018) used heavy-ion beam irradiation to produce a high-yielding mutant of S. avermitilis, suggesting a novel approach for enhancing avermectin production.

Colony Analysis for Strain Screening

Gou et al. (2022) developed a rapid in situ screening method for high-yield avermectin B1a strains, highlighting the efficiency of new screening methodologies.

Heterologous Expression of Biosynthetic Genes

Deng et al. (2017) demonstrated the heterologous expression of the avermectin biosynthetic gene cluster, paving the way for engineered production of avermectins.

Glycosyltransferase Characterization

Zhang et al. (2006) characterized the glycosyltransferase AveBI, involved in avermectin biosynthesis, revealing insights into enzymatic processes and variant production.

Bioaccumulation and Elimination in Earthworms

Sun et al. (2005) studied the bioaccumulation and elimination of avermectin B1a in earthworms, providing crucial data for environmental risk assessment.

properties

Product Name

Avermectin B1a aglycone

Molecular Formula

C34H48O8

Molecular Weight

584.7 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19?,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1

InChI Key

XLEUIYGDSWMLCR-NIDSZCIBSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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